Cas no 2227677-49-6 (5-(1S)-1-hydroxyethylthiophene-2-carbonitrile)

5-(1S)-1-hydroxyethylthiophene-2-carbonitrile is a chiral thiophene derivative featuring a hydroxyl group at the β-position relative to the nitrile functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereocenter at the 1-hydroxyethyl group enables enantioselective applications, making it valuable for asymmetric synthesis. The thiophene core enhances stability while allowing further functionalization via electrophilic substitution or metal-catalyzed cross-coupling reactions. The nitrile group offers additional reactivity for transformations such as hydrolysis or reduction. This compound’s balanced reactivity and chiral purity make it suitable for research in medicinal chemistry and material science.
5-(1S)-1-hydroxyethylthiophene-2-carbonitrile structure
2227677-49-6 structure
商品名:5-(1S)-1-hydroxyethylthiophene-2-carbonitrile
CAS番号:2227677-49-6
MF:C7H7NOS
メガワット:153.201580286026
CID:6493850
PubChem ID:93498382

5-(1S)-1-hydroxyethylthiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-(1S)-1-hydroxyethylthiophene-2-carbonitrile
    • 5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
    • 2227677-49-6
    • EN300-1750410
    • インチ: 1S/C7H7NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3,5,9H,1H3/t5-/m0/s1
    • InChIKey: IGCHXOJQJCMNQS-YFKPBYRVSA-N
    • ほほえんだ: S1C(C#N)=CC=C1[C@H](C)O

計算された属性

  • せいみつぶんしりょう: 153.02483502g/mol
  • どういたいしつりょう: 153.02483502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 72.3Ų

5-(1S)-1-hydroxyethylthiophene-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1750410-10g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
10g
$6082.0 2023-09-20
Enamine
EN300-1750410-1.0g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
1g
$1414.0 2023-06-03
Enamine
EN300-1750410-5g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
5g
$4102.0 2023-09-20
Enamine
EN300-1750410-0.05g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
0.05g
$1188.0 2023-09-20
Enamine
EN300-1750410-0.25g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
0.25g
$1300.0 2023-09-20
Enamine
EN300-1750410-2.5g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
2.5g
$2771.0 2023-09-20
Enamine
EN300-1750410-5.0g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
5g
$4102.0 2023-06-03
Enamine
EN300-1750410-0.1g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
0.1g
$1244.0 2023-09-20
Enamine
EN300-1750410-0.5g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
0.5g
$1357.0 2023-09-20
Enamine
EN300-1750410-10.0g
5-[(1S)-1-hydroxyethyl]thiophene-2-carbonitrile
2227677-49-6
10g
$6082.0 2023-06-03

5-(1S)-1-hydroxyethylthiophene-2-carbonitrile 関連文献

5-(1S)-1-hydroxyethylthiophene-2-carbonitrileに関する追加情報

5-(1S)-1-Hydroxyethylthiophene-2-Carbonitrile: A Comprehensive Overview

The compound with CAS No 2227677-49-6, known as 5-(1S)-1-hydroxyethylthiophene-2-carbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a hydroxyethyl group and a cyano group. The thiophene moiety, a five-membered aromatic ring containing sulfur, is known for its stability and electronic properties, making it a valuable component in various applications.

Recent studies have highlighted the potential of 5-(1S)-1-hydroxyethylthiophene-2-carbonitrile in the development of advanced materials, particularly in the realm of electronics. The cyano group attached to the thiophene ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for use in organic semiconductors and conductive polymers.

One of the most promising applications of this compound is in the field of organic electronics. Researchers have explored its use in creating high-performance organic field-effect transistors (OFETs). The electron-withdrawing cyano group enhances the molecule's ability to act as an electron acceptor, which is crucial for improving the device's charge transport properties. Recent experiments have demonstrated that incorporating 5-(1S)-1-hydroxyethylthiophene-2-carbonitrile into OFETs can lead to improved carrier mobility and device stability.

In addition to its electronic applications, this compound has also shown potential in the development of novel materials for energy storage. The hydroxyethyl group introduces hydrophilic properties to the molecule, which can be advantageous in creating hybrid materials for batteries and supercapacitors. Recent studies have focused on utilizing this compound as a building block for constructing porous frameworks with high surface area, which are essential for efficient energy storage systems.

The synthesis of 5-(1S)-1-hydroxyethylthiophene-2-carbonitrile involves a multi-step process that requires precise control over stereochemistry and reaction conditions. The chirality introduced by the (1S) configuration plays a critical role in determining the molecule's physical and chemical properties. Researchers have developed innovative methods to achieve high enantiomeric excess during synthesis, ensuring the production of pure enantiomers for downstream applications.

Furthermore, this compound has been investigated for its potential in medicinal chemistry. The combination of a thiophene ring with functional groups such as hydroxyl and cyano groups provides a versatile platform for drug design. Recent studies have explored its ability to act as a scaffold for developing bioactive molecules with potential therapeutic applications.

In conclusion, 5-(1S)-1-hydroxyethylthiophene-2-carbonitrile (CAS No 2227677-49-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic electronics, materials science, and medicinal chemistry. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing technological innovations.

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